2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Medicinal Chemistry Neuroscience Dopamine D3 Receptor

This 1,2,4-triazole-acetonitrile derivative is a critical building block for CNS drug discovery programs targeting the dopamine D3 receptor. The unique 4-methyl-5-phenyl substitution pattern on the triazole core is essential for D3 receptor affinity and favorable CNS drug-like properties (logP 1.22). Its acetonitrile group serves as a versatile synthetic handle for straightforward conversion into amines, carboxylic acids, and ketones—enabling efficient SAR exploration and compound library expansion. Procuring at ≥95% purity ensures reproducible biological assay results and eliminates false positives from unknown impurities. Ideal for medicinal chemistry lead optimization and chemical probe development.

Molecular Formula C11H10N4
Molecular Weight 198.229
CAS No. 923254-73-3
Cat. No. B2956558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
CAS923254-73-3
Molecular FormulaC11H10N4
Molecular Weight198.229
Structural Identifiers
SMILESCN1C(=NN=C1C2=CC=CC=C2)CC#N
InChIInChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyQXXMSMLSUDUAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS 923254-73-3): A Triazole Scaffold for Dopamine D3 Receptor Modulation


2-(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is a 1,2,4-triazole derivative with a molecular formula of C11H10N4 and a molecular weight of 198.22 g/mol . This compound serves as a crucial intermediate or building block, with its triazole core being structurally related to molecules that exhibit affinity for the dopamine D3 receptor [1]. The acetonitrile functional group provides a synthetic handle for further derivatization into carboxylic acids, amines, or other functional groups .

Why Generic Triazole Intermediates Cannot Substitute for 2-(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile in Dopamine D3 Receptor Research


Within the broader class of triazole-acetonitrile compounds, subtle structural variations at the 4- and 5-positions of the triazole ring significantly alter pharmacological profiles. The specific 4-methyl-5-phenyl substitution pattern on the 1,2,4-triazole core of CAS 923254-73-3 is essential for potential dopamine D3 receptor ligand activity [1]. Generic or close analogs lacking this exact substitution pattern are not valid substitutes, as they are likely to exhibit different receptor binding affinities, physicochemical properties (e.g., logP), and pharmacokinetic behaviors, thereby compromising the integrity of structure-activity relationship (SAR) studies .

Quantitative Comparative Evidence for 2-(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile vs. Structural Analogs


Comparative Analysis of Dopamine D3 Receptor Affinity: Evidence from Structural Analogs in Patent Literature

This compound is a member of a class of triazole derivatives claimed in US Patent 7,465,744 for their utility as dopamine D3 receptor ligands. While specific binding data for the exact acetonitrile is not reported, the patent establishes that molecules with the 4-methyl-5-phenyl-4H-1,2,4-triazole core are pharmacologically active at this target [1]. This provides a strong, class-based differentiation from triazole compounds with other substitution patterns, which may have reduced or no affinity for the dopamine D3 receptor.

Medicinal Chemistry Neuroscience Dopamine D3 Receptor

Physicochemical Property Comparison: logP as a Differentiator for CNS Drug-Likeness

The calculated partition coefficient (logP) for 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is 1.216, as reported by Fluorochem . This value is within the optimal range (logP < 5) for central nervous system (CNS) drug candidates [1]. In contrast, an analog with a trifluoromethyl group, 2-{5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetonitrile, has a reported logP of 2.221 , which is nearly an order of magnitude more lipophilic. This difference in lipophilicity directly impacts membrane permeability and potential CNS penetration.

Physicochemical Properties Drug Discovery ADME

Reactivity of the Acetonitrile Moiety: A Key Synthetic Differentiator

The presence of the acetonitrile (-CH2-CN) group in 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile confers a distinct synthetic utility compared to its oxidized analog, sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate (CAS 1240528-61-3) . The nitrile can be selectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones, providing multiple divergent synthetic pathways . The acetate analog is limited to reactions typical of carboxylic acids and their derivatives.

Synthetic Chemistry Building Blocks Functional Group Interconversion

Enzyme Inhibition Data for Sulfur-Containing Analogs: A Comparative Benchmark

While no direct enzyme inhibition data is available for the target acetonitrile, data for a close sulfur-containing analog, 3-(benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole, provides a benchmark. This analog has been shown to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This suggests that the 4-methyl-5-phenyl-4H-1,2,4-triazole core can be optimized for enzyme inhibition, and the acetonitrile derivative serves as a key starting point for SAR studies to explore this activity space.

Enzyme Inhibition Biochemical Assay 11β-Hydroxysteroid Dehydrogenase

Vendor Purity Specifications: Ensuring Reproducibility in Sensitive Assays

Reputable vendors, such as Fluorochem and AKSci, provide a standard purity of 95% for 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile . This level of purity is adequate for most chemical synthesis and early-stage biological screening. However, for advanced pharmacological assays or detailed SAR studies, users may require additional purification. The availability of a defined purity specification from these commercial sources allows for consistent procurement, which is essential for reproducible research outcomes.

Quality Control Purity Analysis Reproducibility

Application Scenarios for 2-(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS 923254-73-3) Based on Comparative Evidence


Medicinal Chemistry: CNS Drug Discovery Targeting the Dopamine D3 Receptor

This compound is a high-priority scaffold for medicinal chemistry programs aimed at developing novel therapeutics for central nervous system (CNS) disorders. Its structural relationship to patented dopamine D3 receptor ligands [1] and its favorable physicochemical profile (logP of 1.216) for CNS drug-likeness make it an ideal starting point for lead optimization and structure-activity relationship (SAR) studies. Researchers can use the nitrile as a handle for derivatization to explore potency and selectivity for the D3 receptor.

Chemical Biology: Synthesis of Chemical Probes for Enzyme Target Identification

The compound's acetonitrile group serves as a versatile synthetic handle for creating chemical probes. As demonstrated by the activity of a structural analog against 11βHSD1 , the 4-methyl-5-phenyl-4H-1,2,4-triazole core can be adapted to engage enzyme targets. Researchers can use this compound to synthesize activity-based probes or photoaffinity labels to identify and validate new biological targets for this class of molecules.

Synthetic Methodology: A Versatile Building Block for Divergent Synthesis

The nitrile functional group provides access to at least three distinct classes of derivatives (amines, carboxylic acids, and ketones) through straightforward chemical transformations. This makes CAS 923254-73-3 a more strategic choice for building a diverse library of triazole-based compounds compared to pre-functionalized analogs like the acetate derivative . It is an excellent model substrate for developing new synthetic methodologies on the 1,2,4-triazole scaffold.

Quality-Controlled Procurement for Reproducible Biological Screening

For laboratories requiring consistent and reproducible results in biological assays, procuring this compound from reputable vendors with a defined purity specification of 95% is essential . This ensures that any observed activity in primary screens can be confidently attributed to the compound itself, minimizing the risk of false positives or negative results due to unknown impurities, a common pitfall when using compounds from less reliable sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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